molecular formula C15H20ClNO2 B2987784 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide CAS No. 1397217-02-5

2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2987784
CAS RN: 1397217-02-5
M. Wt: 281.78
InChI Key: FYBZQNKZMBFMBE-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide, also known as CCMA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CCMA is a small molecule that belongs to the class of N-aryl substituted acetamides. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide is not fully understood. However, it has been proposed that 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that are involved in the production of pro-inflammatory mediators. 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes that are involved in the production of pro-inflammatory mediators. Additionally, 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide is its wide range of biological activities. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, which makes it a promising candidate for the development of novel therapeutics. Additionally, 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has been shown to be relatively safe and well-tolerated in animal studies.
However, there are also some limitations associated with the use of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide in lab experiments. One of the main limitations is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide is a multistep process that requires specialized equipment and expertise, which can make it difficult to scale up for large-scale production.

Future Directions

There are several future directions for the research on 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide. One potential direction is to investigate the mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide in more detail. This could involve studying the effects of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide on various signaling pathways that are involved in inflammation and cancer. Another potential direction is to optimize the synthesis method of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide to improve its yield and scalability. Additionally, future studies could focus on the development of novel formulations of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide that improve its solubility and bioavailability. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide in humans.

Synthesis Methods

The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide involves a multistep process that starts with the reaction of 4-methoxybenzaldehyde with cyclopentylmethylamine to form N-(cyclopentylmethyl)-4-methoxybenzylamine. This intermediate is then reacted with chloroacetyl chloride to yield 2-chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide. The overall yield of this synthesis process is around 50%.

Scientific Research Applications

2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties in animal models of inflammation and pain. 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has also demonstrated anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has been shown to inhibit angiogenesis, which is a process that is critical for the growth and spread of cancer cells.

properties

IUPAC Name

2-chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-19-14-8-6-13(7-9-14)17(15(18)10-16)11-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBZQNKZMBFMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2CCCC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide

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